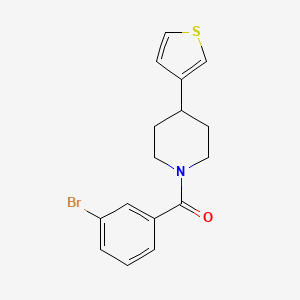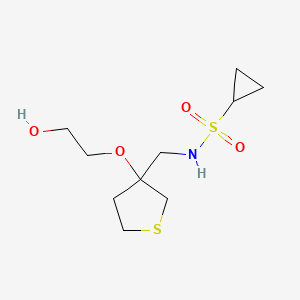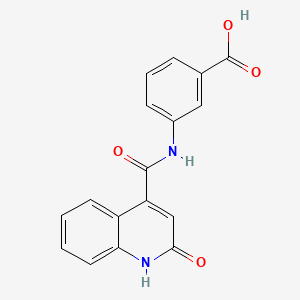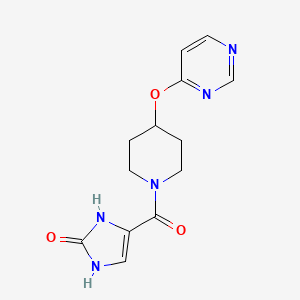
(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H14BrNO . It is related to a class of compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which are useful in the treatment, control, and/or prevention of disorders that are responsive to the inhibition of 11 β-HSD1 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” can be represented by the InChI notation: InChI=1/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is 268.14966 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.科学的研究の応用
Enzyme Inhibitory Activity and Molecular Docking
A study on thiophene-based heterocyclic compounds, including derivatives similar to “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone”, highlighted their potential as enzyme inhibitors. These compounds were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with significant interactions observed at enzyme active sites during molecular docking studies. This suggests a promising pathway for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antioxidant Properties
Another area of research involves the synthesis and evaluation of antioxidant properties of derivatives. For instance, the antioxidant activities of synthesized bromophenols were determined, showing effective antioxidant power compared to standard compounds. This indicates the potential utility of these molecules due to their antioxidant properties, which could be beneficial in various therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer Activity
Research into novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally related to the queried compound, has shown antiproliferative activity against human leukemia cells. These findings suggest the framework of piperidine might be associated with anticancer effects, presenting a potential avenue for the development of new therapeutic agents targeting cancer cells (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Antiviral and Antibacterial Activity
The novel compounds (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been synthesized and characterized, with their structures optimized using density functional theory calculations. Molecular docking studies have been carried out to understand their antibacterial activity, demonstrating the potential for these compounds in antiviral and antibacterial applications (Shahana & Yardily, 2020).
作用機序
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological activities .
Mode of Action
This interaction could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
将来の方向性
The potential of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” and related compounds in the treatment of disorders related to cortisol overproduction is a promising area of research . Further studies are needed to fully understand the pharmacokinetics, efficacy, and safety profile of these compounds.
特性
IUPAC Name |
(3-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJYYJPSEKUGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994477.png)
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)




![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)

![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)
